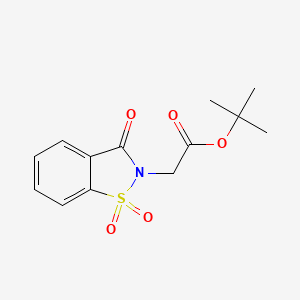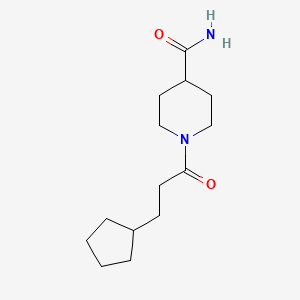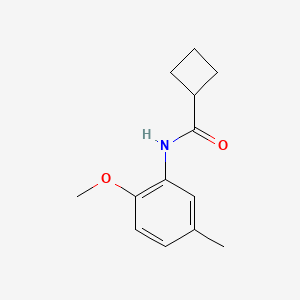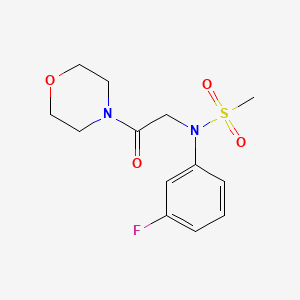
tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate
描述
Tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, also known as DBA, is a synthetic compound used in scientific research. It belongs to the class of benzisothiazolones and has been extensively studied for its mechanism of action and physiological effects.
作用机制
The mechanism of action of tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate involves its interaction with specific proteins and cellular processes. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate binds to the cysteine residue of the p50 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate also inhibits the chymotrypsin-like activity of the proteasome, leading to the accumulation of ubiquitinated proteins and induction of apoptosis.
Biochemical and Physiological Effects
tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has been shown to have a range of biochemical and physiological effects. Inhibition of NF-κB by tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate leads to the downregulation of pro-inflammatory cytokines, such as TNF-α and IL-6, and the upregulation of anti-inflammatory cytokines, such as IL-10. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate-induced proteasome inhibition leads to the accumulation of misfolded and damaged proteins, which can trigger the unfolded protein response and endoplasmic reticulum stress. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo.
实验室实验的优点和局限性
Tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has several advantages for lab experiments, including its potency, selectivity, and ease of use. Its potency as an inhibitor of NF-κB and the proteasome allows for the study of these important cellular processes at low concentrations. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate is also highly selective, with minimal off-target effects. However, tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has some limitations, including its solubility in aqueous solutions and potential toxicity at high concentrations. Careful consideration of these factors is necessary when designing experiments using tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate.
未来方向
There are several future directions for research on tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate. One area of interest is the development of tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate derivatives with improved pharmacological properties, such as increased solubility and decreased toxicity. Another area of interest is the investigation of the role of tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate in the regulation of autophagy, a cellular process involved in the degradation of damaged proteins and organelles. Additionally, the potential of tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases, warrants further investigation.
科学研究应用
Tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate is widely used in scientific research as a tool for studying protein-protein interactions. It is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in the immune response, inflammation, and cancer. tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has also been shown to inhibit the activity of the proteasome, a cellular complex involved in protein degradation. Due to its ability to modulate these important cellular processes, tert-butyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate has been investigated as a potential therapeutic agent for various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
属性
IUPAC Name |
tert-butyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5S/c1-13(2,3)19-11(15)8-14-12(16)9-6-4-5-7-10(9)20(14,17)18/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEBBWKNQGJMGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl (1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5801279.png)

![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B5801290.png)

![benzyl [4-(2-amino-2-oxoethoxy)phenyl]carbamate](/img/structure/B5801320.png)

![N-(3,4-dimethoxyphenyl)-2-{[5-(1,3-dimethyl-1H-pyrazol-5-yl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801327.png)
![3-{5-[(2-chlorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5801329.png)
![1-[(2-fluorophenoxy)acetyl]pyrrolidine](/img/structure/B5801335.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5801343.png)

![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5801364.png)
![N'-{[(2-chlorophenoxy)acetyl]oxy}-2-(2-thienyl)ethanimidamide](/img/structure/B5801372.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methylbenzyl)acetamide](/img/structure/B5801375.png)